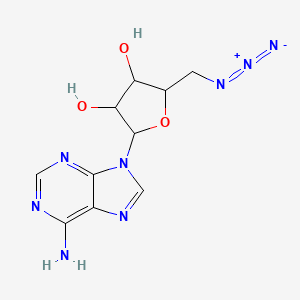

5'-azido-5'-deoxyadenosine

説明

Significance of Nucleoside Analogues in Biomedical Research

Nucleoside analogues are synthetic compounds that structurally resemble natural nucleosides. azolifesciences.com This mimicry allows them to be recognized by cellular and viral enzymes involved in nucleic acid synthesis and metabolism. azolifesciences.comnih.gov However, their chemical modifications prevent the normal progression of these biochemical pathways, leading to a range of biological effects.

The primary significance of nucleoside analogues lies in their therapeutic potential, particularly as antiviral and anticancer agents. azolifesciences.comontosight.ai By interfering with the replication of viral DNA or RNA, they can halt the spread of infection. nih.gov A key mechanism of action is the termination of the nascent DNA chain during replication, a strategy employed by many antiviral nucleoside analogues. nih.gov This approach has proven effective against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and herpes simplex virus (HSV). nih.govnih.gov

In cancer therapy, nucleoside analogues disrupt the DNA synthesis of rapidly dividing cancer cells, leading to cell death. azolifesciences.commedchemexpress.com Their broad antitumor activity has made them a cornerstone of chemotherapy for various malignancies, including lymphoid cancers and acute myeloid leukemia. azolifesciences.commedchemexpress.com The success of these agents is often attributed to their ability to be selectively utilized by viral or cancer-cell-specific polymerases over human polymerases, which contributes to their tolerability. nih.govnih.gov Beyond these applications, nucleoside analogues are also investigated for their roles in immunomodulation and the regulation of gene expression. tandfonline.com

Contextualizing Azido-Functionalized Nucleosides in Chemical Synthesis and Biological Probe Development

The introduction of an azide (B81097) (N₃) group into a nucleoside creates a powerful chemical handle for a variety of bioconjugation techniques. mdpi.comresearchgate.net Azido-modified nucleosides are particularly valued as building blocks for the functionalization of DNA and RNA. researchgate.netnih.gov The azide group is relatively stable under physiological conditions and does not typically interfere with the biological systems being studied, making it a bioorthogonal functional group. mdpi.com

The true utility of the azide group is realized in its reaction with alkynes in what is known as the azide-alkyne cycloaddition, a cornerstone of "click chemistry". nih.govnih.govacs.org This reaction is highly efficient and specific, allowing for the precise attachment of other molecules, such as fluorescent dyes or affinity tags, to the nucleoside. ontosight.ai This capability has made azido-functionalized nucleosides invaluable as biological probes for labeling and imaging DNA and RNA in living cells. researchgate.net

Furthermore, azides can participate in other important bioconjugation reactions, such as the Staudinger ligation. mdpi.com The synthesis of oligonucleotides containing azido-modified nucleosides has been a significant area of research, with methods developed to incorporate these functionalities at specific sites within a DNA or RNA strand. researchgate.netacs.org Despite the reactivity of azides with some reagents used in standard oligonucleotide synthesis, protocols have been optimized to allow for their successful incorporation. nih.govresearchgate.net These functionalized oligonucleotides are then used to study nucleic acid structure, function, and interactions.

Overview of 5'-Azido-5'-Deoxyadenosine as a Specialized Nucleoside Analogue

This compound is a derivative of the natural nucleoside adenosine (B11128), where the hydroxyl group at the 5' position of the ribose sugar is replaced by an azide group. ontosight.ai This specific modification transforms the molecule into a versatile tool for chemical biology and biomedical research.

The primary application of this compound stems from its azide functionality, which makes it an excellent reagent for click chemistry. medchemexpress.comevitachem.com It can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne groups. medchemexpress.com This allows for the covalent attachment of a wide array of reporter molecules, drugs, or other biochemical probes. ontosight.ai

From a biological perspective, this compound has been investigated for its potential as an inhibitor of specific enzymes. For instance, it is known to inhibit S-adenosylhomocysteine hydrolase, an enzyme involved in the metabolism of S-adenosylhomocysteine. biosynth.com Its structural similarity to adenosine also allows it to be recognized by various enzymes, and its modifications can lead to the inhibition of nucleic acid synthesis, conferring potential antitumor properties. medchemexpress.combiosynth.com Synthetic routes have been developed for the efficient one-pot synthesis of this compound and related 5'-azidoribonucleosides, making these valuable compounds more accessible for research. mdpi.comnih.gov The compound can also serve as a precursor for the synthesis of other modified nucleosides, such as 5'-azido-5'-deoxyguanosine (B1384269) through enzymatic generation. biosynth.comcymitquimica.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₂N₈O₃ | biosynth.com |

| Molecular Weight | 292.25 g/mol | biosynth.com |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(azidomethyl)oxolane-3,4-diol | nih.gov |

| CAS Number | 737-76-8 | biosynth.com |

| Key Functional Group | Azide (-N₃) at the 5' position | ontosight.ai |

Table 2: Applications of Azido-Functionalized Nucleosides

| Application | Description | Key References |

|---|---|---|

| Click Chemistry | The azide group serves as a handle for highly efficient and specific cycloaddition reactions with alkynes, enabling the attachment of various molecular probes. | medchemexpress.comnih.govnih.gov |

| Bioconjugation | Used for linking nucleosides to other molecules like fluorescent dyes, biotin (B1667282), or drugs for detection, imaging, and therapeutic purposes. | mdpi.comresearchgate.netontosight.ai |

| Biological Probes | Enable the labeling and tracking of DNA and RNA within cellular environments to study their dynamics and interactions. | researchgate.net |

| Oligonucleotide Synthesis | Serve as building blocks for creating modified DNA and RNA strands with specific functionalities for research into nucleic acid structure and function. | acs.orgnih.gov |

| Enzyme Inhibition | The modified structure can lead to the inhibition of enzymes involved in nucleoside metabolism and nucleic acid synthesis. | biosynth.com |

Structure

3D Structure

特性

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWSYTVBPHWKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391758 | |

| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-76-8 | |

| Record name | NSC98778 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Azido 5 Deoxyadenosine

Direct Nucleophilic Substitution Strategies for 5'-Azidation of Adenosine (B11128) Derivatives

Direct azidation at the 5'-position of adenosine derivatives is a common and effective approach for the synthesis of 5'-azido-5'-deoxyadenosine. This typically involves the conversion of the primary 5'-hydroxyl group into a good leaving group, followed by nucleophilic attack by an azide (B81097) ion.

One-Pot Synthetic Approaches utilizing Phosphine-Halogen Reagents (e.g., PPh3/CBr4/NaN3)

A highly efficient one-pot method for the synthesis of this compound and other 5'-azidoribonucleosides utilizes a combination of triphenylphosphine (B44618) (PPh3), carbon tetrabromide (CBr4), and sodium azide (NaN3). mdpi.comrsc.orgias.ac.in This approach, often referred to as an Appel-type reaction, proceeds by the in-situ formation of a phosphonium (B103445) salt intermediate from the reaction of the 5'-hydroxyl group with PPh3 and a halogen source like CBr4. This intermediate is then readily displaced by the azide anion (N3-). mdpi.com

This one-pot methodology is advantageous due to its reliance on readily available reagents and generally mild reaction conditions, offering a tractable alternative to other methods like the Mitsunobu reaction. mdpi.comnih.gov The reaction is typically carried out in an anhydrous solvent such as dimethylformamide (DMF). mdpi.com Heating the reaction mixture can favor the formation of the desired 5'-azidonucleoside in high yields. mdpi.comresearchgate.net

Regioselective Azidation of Appropriately Protected Adenosine Precursors

To achieve selective azidation at the 5'-position, it is often necessary to protect other reactive functional groups within the adenosine molecule, namely the 2' and 3'-hydroxyl groups of the ribose sugar and the exocyclic amine group of the adenine (B156593) base. mdpi.com This protection strategy prevents unwanted side reactions and ensures that the azidation occurs specifically at the primary 5'-hydroxyl group. mdpi.comrsc.org

Commonly, the 2' and 3'-hydroxyl groups are protected as an isopropylidene acetal. mdpi.com The N6-amino group of adenine is often protected with a benzoyl group. mdpi.com Once the desired azidation at the 5'-position is complete, these protecting groups can be removed under specific conditions to yield the final this compound.

Comparative Analysis of Reaction Conditions (e.g., solvent systems, temperature, reaction time) for Optimal Yields

The efficiency of the 5'-azidation reaction is significantly influenced by the reaction conditions. The choice of solvent, temperature, and reaction time must be carefully optimized to maximize the yield of the desired product.

Solvent Systems: Anhydrous dimethylformamide (DMF) is a commonly used solvent for the one-pot azidation reaction using PPh3/CBr4/NaN3. mdpi.com The polar aprotic nature of DMF facilitates the dissolution of the reagents and promotes the nucleophilic substitution reaction. Other solvents like dimethyl sulfoxide (B87167) (DMSO) have also been employed in similar azidation reactions. ias.ac.inrsc.org The choice of solvent can also influence the conformation of the nucleoside, which may have an effect on reactivity. rsc.orgacs.org

Temperature: The reaction temperature can play a crucial role in the reaction rate and yield. While some variations of the one-pot azidation can be performed at room temperature, heating the reaction mixture, for instance to 90°C, can significantly enhance the formation of the 5'-azidonucleoside. mdpi.comresearchgate.net However, for certain analogs, lower temperatures may result in higher yields. mdpi.com

Reaction Time: The optimal reaction time can vary depending on the specific substrate and reaction conditions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the point of complete conversion of the starting material. mdpi.com For some adenosine analogs, the reaction may require several hours at an elevated temperature to achieve a high yield. mdpi.com

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

| Reagents | PPh3, CBr4, NaN3 | PPh3, I2, Imidazole, NaN3 | High yields of 5'-azido nucleosides | mdpi.com |

| Solvent | Anhydrous DMF | DMSO | Efficient azidation | mdpi.comias.ac.in |

| Temperature | Room Temperature | 90 °C | Higher yield for some analogs at RT, while others require heat | mdpi.comresearchgate.net |

| Purification | Flash column chromatography | Bicarbonate wash and evaporation | Purification method depends on the specific product | mdpi.com |

Synthesis of Key Intermediate Precursors for this compound Production

The successful synthesis of this compound often relies on the preparation of key intermediate compounds where other functional groups are appropriately modified or protected.

Preparation of 5'-Halogenated Adenosine Derivatives

A common strategy for introducing the azide group at the 5'-position involves the initial conversion of the 5'-hydroxyl group to a halogen, typically bromine or chlorine. This 5'-halogenated adenosine derivative then serves as an excellent substrate for nucleophilic substitution with an azide salt.

The synthesis of 5'-chloro-5'-deoxyadenosine (B559659) can be achieved by treating adenosine with thionyl chloride (SOCl2) in the presence of a base like pyridine. google.com Another method involves the use of thionyl chloride in 1,2-dimethylpropyleneurea (DMPU). Similarly, 5'-bromo derivatives can be prepared. For instance, treating a protected adenosine with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) can yield the 5'-bromo intermediate. mdpi.com

Protection Group Strategies for Ribose and Nucleobase Moieties (e.g., isopropylidene, benzoyl)

Protecting groups are crucial in nucleoside chemistry to ensure regioselectivity during synthetic transformations. For the synthesis of this compound, both the ribose and the nucleobase moieties typically require protection.

Ribose Protection: The vicinal 2' and 3'-hydroxyl groups of the ribose sugar are commonly protected as an isopropylidene acetal. mdpi.comnih.gov This is achieved by reacting the adenosine derivative with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst in a solvent like anhydrous acetone. mdpi.com This protection is stable under the conditions used for 5'-azidation and can be removed later in the synthetic sequence.

Nucleobase Protection: The exocyclic N6-amino group of the adenine base is often protected to prevent its reaction with the azidating reagents. A common protecting group for this purpose is the benzoyl (Bz) group. mdpi.comnih.gov This is typically introduced by reacting the adenosine derivative with benzoyl chloride in a suitable solvent. nih.gov Like the isopropylidene group, the benzoyl group can be removed under specific conditions once the desired modifications are complete.

Post-Synthetic Modifications and Derivatization of this compound

The 5'-azido group of this compound serves as a versatile chemical handle, enabling a range of post-synthetic modifications and derivatizations. This functionality allows for its conversion into other useful groups or its direct use in powerful ligation chemistries. These modifications are pivotal for creating complex molecular probes, therapeutic agents, and advanced biomaterials. The primary routes for derivatization involve the reduction of the azide to a primary amine or its direct participation in cycloaddition reactions. mdpi.com

Reduction of Azido (B1232118) Functionality to 5'-Amino-5'-Deoxyadenosine (B1666341) (e.g., H2/Pd-C, Ph3P/H2O)

The conversion of the 5'-azido group to a 5'-amino group is a fundamental transformation that unlocks a different spectrum of chemical reactivity. This reduction is most commonly achieved through two robust methods: the Staudinger reduction and catalytic hydrogenation. The resulting product, 5'-amino-5'-deoxyadenosine, is a key intermediate for synthesizing various analogs, including those used in genomic and biological studies. nih.govbiosynth.com

Staudinger Reduction: The Staudinger reduction is a mild and highly efficient method for converting azides to amines. organic-chemistry.org The reaction proceeds in two distinct steps. First, the azide is treated with a phosphine (B1218219), most commonly triphenylphosphine (Ph3P), which acts as a nucleophile attacking the terminal nitrogen of the azide. wikipedia.org This addition leads to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N2) to yield an iminophosphorane. organic-chemistry.orgwikipedia.org In the second step, this intermediate is hydrolyzed with water (H2O) to produce the primary amine (5'-amino-5'-deoxyadenosine) and a phosphine oxide byproduct, such as triphenylphosphine oxide. mdpi.comwikipedia.org This method is valued for its compatibility with sensitive functional groups present in the nucleoside structure. nih.gov Researchers have noted that controlling the stoichiometry is important, as using excess triphenylphosphine can sometimes lead to a mixture of products and complicate purification. mdpi.comnih.gov Modified Staudinger reactions, for instance using polymer-bound triphenylphosphine, have also been developed. core.ac.uk

Catalytic Hydrogenation: An alternative method is the catalytic hydrogenation of the azide. This reaction typically involves treating this compound with hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd-C). This process effectively reduces the azide to a primary amine with high yield.

Table 1: Comparison of Reduction Methods for this compound

| Method | Reagents | Byproducts | Key Features |

| Staudinger Reduction | 1. Triphenylphosphine (Ph3P) 2. Water (H2O) | Triphenylphosphine oxide | Very mild conditions, chemoselective, tolerant of many functional groups. organic-chemistry.orgwikipedia.org |

| Catalytic Hydrogenation | Hydrogen (H2), Palladium on Carbon (Pd-C) | None (from reagents) | High yield, clean reaction. |

Introduction of Secondary Functional Groups (e.g., ureido linkages, phosphoramidites)

Once converted to 5'-amino-5'-deoxyadenosine, the primary amino group becomes a nucleophilic site for the introduction of various secondary functional groups. This capability allows for the synthesis of a diverse library of adenosine derivatives with tailored properties.

Ureido Linkages: The 5'-amino group can readily react with isocyanates (R-N=C=O) in an acylation reaction to form stable ureido linkages (-NH-C(=O)-NH-R). This reaction has been used to synthesize N⁶,5'-bis-ureido-5'-amino-5'-deoxyadenosine derivatives. These ureido groups can act as hydrogen bond donors, which can be critical for molecular recognition and binding in biological systems, such as at the active site of enzymes like S-adenosylhomocysteine hydrolase. researchgate.net

Phosphoramidites: A particularly significant derivatization is the conversion of 5'-amino-5'-deoxyadenosine into a phosphoramidite (B1245037) building block for use in automated solid-phase oligonucleotide synthesis. oup.com This process involves several steps:

Reduction: The 5'-azido group is first reduced to the 5'-amino group as described previously. oup.com

Protection: The newly formed 5'-primary amino group is protected to prevent unwanted side reactions during subsequent synthesis steps. A common protecting group for this purpose is the trifluoroacetyl group. oup.com

Phosphitylation: The 3'-hydroxyl group of the protected 5'-amino nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This introduces the reactive phosphoramidite moiety. oup.com

The resulting 5'-(protected)-amino-5'-deoxynucleoside-3'-O-phosphoramidite is a stable monomer that can be used in standard DNA/RNA synthesizers to incorporate a terminal primary amino group at the 5'-end of a synthetic oligonucleotide. oup.comtwistbioscience.com This terminal amine can then be coupled with a wide variety of molecules, including fluorophores, biotin (B1667282), or metal clusters, to create functional probes for biological research. oup.com

Table 2: Examples of Derivatization from 5'-Amino-5'-Deoxyadenosine

| Derivative | Functional Group Added | Reagents | Application |

| 5'-Ureidoadenosine | Ureido | Arylisocyanates | Enzyme inhibitors, molecular probes. researchgate.net |

| 5'-Amino-3'-Phosphoramidite | Phosphoramidite | 1. Trifluoroacetic anhydride (B1165640) (protection) 2. Phosphitylating agent | Automated synthesis of 5'-amino-modified oligonucleotides. oup.com |

Biological Activities of 5 Azido 5 Deoxyadenosine and Its Derivatives in Preclinical Research Models

Antimicrobial Activities in In Vitro and Animal Models

5'-Azido-5'-deoxyadenosine and its analogs have demonstrated a range of antimicrobial activities in preclinical studies, targeting various viral, bacterial, and parasitic organisms. These activities are primarily attributed to their ability to interfere with fundamental cellular processes, such as nucleic acid synthesis.

Certain derivatives of azido-nucleosides have shown notable antiviral effects against specific DNA viruses in cell culture experiments. For instance, 5-(1-azidovinyl)-2'-deoxyuridine displayed significant in vitro activity against both Herpes Simplex Virus Type 1 (HSV-1) and Varicella-Zoster Virus (VZV). researchgate.net While this compound led to an increase in the survival time of mice infected with HSV-1, it did not ultimately reduce the mortality rate compared to a placebo. researchgate.net Another related group of compounds, 5-(1-azido-2-haloethyl)-2'-deoxyuridines, also exhibited in vitro antiviral activity against HSV-1, HSV-2, and VZV. researchgate.net The efficacy of these compounds appeared to be influenced by the halogen substituent. researchgate.net

It is important to note that the antiviral activity of nucleoside analogs is often dependent on their phosphorylation to the active triphosphate form by viral or cellular kinases. drugbank.com For many anti-herpes agents, this process is initiated by a virus-encoded thymidine (B127349) kinase, which provides a degree of selectivity for infected cells. researchgate.netdrugbank.com

The primary mechanism by which many nucleoside analogs, including azido-derivatives, inhibit viral replication is through the disruption of viral DNA synthesis. nih.govpnas.org After being converted to their triphosphate form within the host cell, these analogs act as fraudulent substrates for viral DNA polymerases, including reverse transcriptase in the case of retroviruses. nih.govmdpi.com

There are two main ways they disrupt this process:

Competitive Inhibition: The triphosphate analog competes with the natural deoxynucleoside triphosphates (dNTPs) for the active site of the viral DNA polymerase. pnas.org

Chain Termination: Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of the analog prevents the formation of the next phosphodiester bond, thereby terminating further elongation of the DNA strand. nih.govpnas.org This is a hallmark of many successful antiviral nucleoside analogs.

Some viral reverse transcriptases have developed resistance mechanisms, such as the phosphorolytic removal of the incorporated chain-terminating analog. researchgate.net However, the formation of a "dead-end complex" can prevent this excision and maintain the inhibition of DNA synthesis. mdpi.comresearchgate.net

For example, with azidothymidine (AZT), a well-known azido-nucleoside analog, its triphosphate form (AZTTP) is a potent inhibitor of HIV reverse transcriptase. pnas.org It acts as both a competitive inhibitor and a chain terminator. pnas.org

The antibacterial potential of azido-nucleoside analogs has also been investigated. Zidovudine (B1683550) (AZT), or 3'-azido-3'-deoxythymidine, has demonstrated antibacterial effects both in vitro and in animal models of gram-negative bacterial infections. nih.gov This activity has been linked to a lower incidence of non-typhoid Salmonella infections in AIDS patients undergoing AZT therapy. nih.gov

In a study using the macrophage cell line J774-2, AZT was shown to inhibit the intracellular growth of Salmonella typhimurium. nih.gov This inhibitory effect was observed at concentrations below the minimum inhibitory concentration (MIC), suggesting that the drug may accumulate within macrophages to exert its antibacterial action. nih.gov The antibacterial activity of zidovudine against Salmonella typhimurium and Escherichia coli is dependent on specific experimental conditions. nih.gov

While direct studies on the effect of this compound on Neisseria meningitidis were not found, research on this bacterium often focuses on vaccine development, such as using its factor H binding protein (fHbp) as an antigen. nih.gov

The mechanism of antibacterial action for azido-nucleosides is believed to be similar to their antiviral mechanism: the inhibition of DNA synthesis. medchemexpress.com By acting as analogs of natural nucleosides, they can interfere with the bacterial enzymes responsible for DNA replication, leading to a halt in cell proliferation. jenabioscience.comresearchgate.net

The process of de novo DNA synthesis is a key characteristic of proliferating cells. jenabioscience.com Methods to monitor this often rely on the incorporation of labeled nucleoside analogs, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) or 5-ethynyl-2'-deoxycytidine (B116413) (EdC), into newly synthesized DNA. jenabioscience.comresearchgate.net These techniques highlight the fundamental principle that providing fraudulent nucleosides can disrupt the normal DNA replication cycle.

Derivatives of this compound have been explored for their potential against parasitic protozoa. For instance, 5'-azido-5'-deoxyguanosine (B1384269), which can be enzymatically generated from this compound, has been investigated as a potential treatment for leishmaniasis, a disease caused by Leishmania donovani. biosynth.com This compound is an effective inhibitor of DNA synthesis in in vivo assays. biosynth.com

The genus Leishmania is responsible for the disease leishmaniasis, with L. donovani causing the visceral form. nih.govfrontiersin.org The search for new antileishmanial drugs is ongoing, with various compounds being evaluated for their ability to inhibit parasite growth. nih.gov

Antibacterial Effects on Bacterial Strains in Laboratory Settings (e.g., Neisseria meningitidis, Escherichia coli, Salmonella)

Modulation of Cellular Processes in Non-Human Cell Lines and Animal Models

Beyond their direct antimicrobial effects, azido-nucleosides and their parent compounds can modulate various cellular processes. Purine (B94841) nucleoside analogs, as a class, are known to have broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com

The 2-5A system is an interferon-inducible RNA degradation pathway that plays a role in antiviral defense and the modulation of cell growth and apoptosis. nih.gov This system is activated by 5'-triphosphorylated, 2',5'-phosphodiester-linked oligoadenylates (2-5A), leading to the activation of RNase L and the degradation of single-stranded RNA. nih.gov While not directly involving this compound, this highlights a key pathway in cellular defense that relies on adenosine-derived molecules.

Interactive Data Tables:

Table 1: Antiviral Activity of Azido-Nucleoside Derivatives

| Compound | Virus | Model | Activity | Reference |

| 5-(1-azidovinyl)-2'-deoxyuridine | HSV-1, VZV | Cell Culture | Appreciable | researchgate.net |

| 5-(1-azido-2-haloethyl)-2'-deoxyuridines | HSV-1, HSV-2, VZV | Cell Culture | Active | researchgate.net |

| Azidothymidine (AZT) | HIV | In Vitro | Potent Inhibition | pnas.org |

Table 2: Antibacterial Activity of Azidothymidine (AZT)

| Bacterium | Model | Activity | Reference |

| Salmonella typhimurium | Macrophage Cell Line (J774-2) | Inhibition of intracellular growth | nih.gov |

| Salmonella typhimurium, Escherichia coli | In Vitro | Active under specific conditions | nih.gov |

Table 3: Antiparasitic Activity of an Azido-Nucleoside Derivative

| Compound | Parasite | Model | Activity | Reference |

| 5'-azido-5'-deoxyguanosine | Leishmania donovani | In Vivo Assays | DNA synthesis inhibitor | biosynth.com |

Structure Activity Relationship Sar Studies of 5 Azido 5 Deoxyadenosine Analogues

Influence of the 5'-Azido Moiety on Biological Activity and Specificity

The introduction of an azido (B1232118) group at the 5'-position of the ribose sugar, in place of the natural hydroxyl group, profoundly alters the molecule's interaction with biological targets. The azide (B81097) is substantially different from a hydroxyl group in terms of its size, electronics, and hydrogen bonding capability, which can dramatically impact enzyme recognition and processing. acs.org

Research on halogenated deoxyuridine analogues demonstrated that replacing the 5'-hydroxyl group with a 5'-azido group significantly decreased their affinity for the enzyme thymidine (B127349) kinase. osti.gov This modification also altered the kinetics of inhibition from a competitive to a noncompetitive pattern, indicating a different mode of interaction with the enzyme. osti.gov The azido group's presence can hamper the acceptance of the modified nucleoside by various carbohydrate-processing enzymes, a critical factor in their metabolic activation and mechanism of action. acs.org For instance, 5'-Azido-5'-deoxyadenosine acts as an inhibitor of S-adenosylhomocysteine hydrolase, a key enzyme in cellular methylation pathways. biosynth.com This inhibitory action, which leads to an accumulation of S-adenosylhomocysteine, is a direct consequence of the 5'-azido modification. biosynth.com

| Compound Analogue | Modification | Target Enzyme | Effect on Affinity/Activity | Citation |

|---|---|---|---|---|

| 5'-Azido-deoxyuridine analogues | 5'-OH replaced with 5'-N₃ | Thymidine Kinase | Greatly decreased affinity; changed inhibition from competitive to noncompetitive. | osti.gov |

| This compound (Aza-dA) | 5'-OH replaced with 5'-N₃ | S-adenosylhomocysteine hydrolase | Acts as an inactivator of the enzyme. | biosynth.com |

Impact of Nucleobase Modifications on Efficacy and Selectivity

Modifying the purine (B94841) nucleobase of this compound provides another layer of control over the compound's efficacy and selectivity. Changes at various positions of the adenine (B156593) ring can influence how the analogue binds to target enzymes and its susceptibility to metabolic enzymes like deaminases.

For example, substitutions at the C2 and C8 positions of the adenine ring are common strategies. The introduction of a halogen, such as fluorine, at the C2 position can significantly alter the electronic properties of the base and its resistance to deamination by enzymes like adenosine (B11128) deaminase (ADA). asm.org Modifications at the C8 position, such as the introduction of an azido group to create analogues like 8-azido-2'-deoxyadenosine (B140859) 5'-triphosphate (8-azido-dATP), have been used to create photoactive probes that can serve as efficient substrates for certain enzymes. nih.gov These modifications can fine-tune the analogue's interaction within the enzyme's active site, affecting both binding and catalytic processing. nih.govacs.org The ability of DNA polymerases to accept nucleobase-modified nucleotides is critical for many biotechnological applications, with modifications at the C7 position of 7-deazapurines (an adenosine isostere) being generally well-tolerated. acs.org

Stereochemical and Conformational Determinants of Activity (e.g., sugar pucker)

Electron-withdrawing substituents, including the azido group, at the 4'-position of the sugar ring have been shown to affect the sugar pucker. nih.gov For example, studies on 4'-ethynyl and 4'-cyano substituted deoxyadenosine (B7792050) analogues, which are electronically similar to 4'-azido analogues, revealed that these substitutions stabilize the sugar ring in the North conformation. asm.org A clear correlation was found between this North conformation and the efficiency of incorporation by HIV reverse transcriptase. asm.org Conversely, a 1'-cyano group can negatively impact the sugar pucker, limiting the crucial first phosphorylation step by kinases, thereby abolishing antiviral activity. nih.gov Therefore, the stereochemical and conformational effects induced by substituents on the sugar ring are pivotal for enzyme recognition and subsequent biological effects. asm.orgnih.gov

| Analogue Type | Key Substitution | Preferred Sugar Pucker | Impact on Biological Activity | Citation |

|---|---|---|---|---|

| 4'-Ethynyl/Cyano-2'-deoxyadenosine | 4'-Ethynyl or 4'-Cyano group | North (C3'-endo) | Correlates with more efficient incorporation by HIV Reverse Transcriptase. | asm.org |

| 4'-Azido-2'-deoxy nucleosides | 4'-Azido group | Influences sugar pucker due to electron-withdrawing effects. | Demonstrated potent anti-HIV activity. | nih.gov |

| 1'-Cyano-2'-methyl-7,9-deaza adenosine | 1'-Cyano group | Alters sugar pucker. | Limits phosphorylation by kinases, leading to loss of antiviral activity. | nih.gov |

Role of Additional Substituents on the Ribose or Nucleobase (e.g., N6-acylation, N7-substitution)

Further functionalization of the ribose or nucleobase of this compound can modulate its properties. N6-acylation, such as the addition of a benzoyl group to form 5'-Azido-N6-benzoyl-2',3'-O-isopropylidene-5'-deoxyadenosine, is a common synthetic strategy. mdpi.comresearchgate.net This modification can serve as a protecting group during synthesis but can also influence the compound's lipophilicity and interaction with biological targets. nih.gov

Substitution at the N7 position of the purine ring, or replacement of the N7 nitrogen with a carbon to create a 7-deaza analogue, is another important modification. nih.gov In some cases, N7-modification of 2'-acetylene adenosine analogues led to profound antiviral activity against the Dengue virus. nih.gov These substitutions directly impact the hydrogen-bonding patterns in the major groove of DNA if incorporated, and can alter the affinity for specific enzymes. acs.orgnih.gov

Correlations between Chemical Structure, Enzyme Affinity, and Cellular Effects

For example, the presence of the 5'-azido group in this compound is directly responsible for its irreversible inactivation of S-adenosylhomocysteine hydrolase, leading to antitumor and other cellular effects. biosynth.com In another example, 8-azido-dATP, a C8-modified analogue, was shown to be an efficient substrate for terminal deoxynucleotidyl transferase with a Michaelis constant (Km) of 53 μM, allowing it to function as a photoaffinity label to probe the enzyme's active site. nih.gov However, not all modifications lead to activity. A 5'-triazole analogue of adenosine, synthesized from a 5'-azido precursor, showed no inhibition of a Mycobacterium tuberculosis enzyme because the planar triazole ring was a poor geometric and electronic substitute for the natural phosphate (B84403) group, resulting in the loss of crucial binding interactions. fiu.edu These examples highlight the precise structural requirements for enzyme binding and the profound cellular consequences that result from these molecular interactions.

| Analogue | Key Structural Feature | Target Enzyme | Enzyme Affinity/Interaction | Cellular Effect/Application | Citation |

|---|---|---|---|---|---|

| This compound | 5'-Azido group | S-adenosylhomocysteine hydrolase | Irreversible inactivator. | Inhibition of methylation pathways, potential antitumor activity. | biosynth.commedchemexpress.com |

| 8-Azido-2'-deoxyadenosine 5'-triphosphate (8-azido-dATP) | 8-Azido on nucleobase | Terminal deoxynucleotidyl transferase | Efficient substrate (Km = 53 μM); apparent Kd ~38 μM. | Used as a photoaffinity label to identify the nucleotide binding site. | nih.gov |

| 5'-Halo-5'-azido-dideoxyuridines | 5'-Azido group | Thymidine Kinase | Decreased affinity, noncompetitive inhibition. | Altered metabolic activation pathway. | osti.gov |

| 5'-Acyltriazole adenosine analogue | 5'-Phosphate replaced by a triazole ring | Mycobacterium tuberculosis enzyme | Poor fit for binding site, loss of H-bonds. | No inhibition of bacterial growth. | fiu.edu |

Future Research Directions and Unexplored Avenues for 5 Azido 5 Deoxyadenosine

Development of Novel Synthetic Strategies for Enhanced Analog Diversity

The future development of 5'-azido-5'-deoxyadenosine-based research is highly dependent on the ability to generate a wide array of structural analogs efficiently. Current synthetic routes can be multi-stepped, and advancing research requires more streamlined and versatile strategies.

Future efforts are likely to focus on:

One-Pot Methodologies: Expanding on efficient one-pot syntheses that convert protected ribonucleosides directly to their 5'-azido counterparts can significantly reduce time and resource expenditure. researchgate.netnih.gov These methods offer a tractable alternative to more challenging procedures like the Mitsunobu reaction. researchgate.netnih.gov

Parallel Synthesis Platforms: The development of parallel synthesis techniques will enable the rapid generation of libraries of this compound derivatives. nih.govrsc.org By modifying the sugar moiety or the purine (B94841) base, researchers can quickly explore the structure-activity relationship (SAR) for various biological targets. This approach is powerful for accelerating the hit identification phase in drug discovery. nih.govrsc.org

Click Chemistry Applications: The azide (B81097) group on this compound makes it an ideal substrate for azide-alkyne cycloaddition reactions, commonly known as "click chemistry". researchgate.net This provides a highly efficient and specific method for conjugating a wide variety of functional groups, leading to a diverse range of analogs with tailored properties for imaging, diagnostics, or therapeutic applications. researchgate.net

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Involves sequential protection, activation of the 5'-hydroxyl group, azide displacement, and deprotection. | Well-established and reliable for specific targets. | researchgate.net |

| One-Pot Appel-type Reaction | Direct conversion of a protected nucleoside to the 5'-azido derivative using reagents like PPh₃, CBr₄, and NaN₃ in a single reaction vessel. | High efficiency, reduced purification steps, and avoids harsh reagents of other methods. | researchgate.netnih.gov |

| Parallel Synthesis | Systematic and automated synthesis of a large number of related compounds in parallel, often on a small scale. Used to create libraries of derivatives (e.g., amides, sulfonamides from the corresponding 5'-amino compound). | Rapid generation of compound libraries for high-throughput screening and SAR studies. | nih.govrsc.org |

| Click Chemistry Conjugation | Utilizes the azide group for highly specific and efficient coupling with alkyne-containing molecules to create complex conjugates. | High yield, bio-orthogonality, and versatility for creating diverse functionalized analogs. | researchgate.netnih.gov |

Deconvolution of Pleiotropic Mechanisms of Action in Diverse Biological Systems

While the primary mechanism of action for this compound is the inactivation of S-adenosylhomocysteine (SAH) hydrolase, its full biological impact is likely more complex. biosynth.com The inhibition of this crucial enzyme leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of cellular methylation can have widespread, or pleiotropic, effects on numerous biological pathways, including gene expression, protein function, and signaling cascades.

Future research should aim to:

Identify the full spectrum of methyltransferases inhibited downstream of SAH hydrolase inactivation.

Utilize systems biology approaches, such as transcriptomics and proteomics, to map the global changes in gene and protein expression following treatment with this compound.

Investigate potential "off-target" interactions with other cellular enzymes. For instance, related compounds like 5'-deoxyadenosine (B1664650) are known to be substrates for 5'-methylthioadenosine phosphorylase and can impact radical SAM enzymes, suggesting that this compound may have broader interactions than currently appreciated. nih.govbiorxiv.org

Investigation of Potential as a Scaffold for Rational Design of Molecular Probes

The inherent chemical functionalities of this compound make it an exceptional scaffold for the rational design of molecular probes to study biological systems. The azide group is particularly versatile, serving as both a photoaffinity labeling group and a handle for bioconjugation via click chemistry. nih.govbioglyco.com

Key areas for future probe development include:

Photoaffinity Probes: The azide group can be converted into a highly reactive nitrene upon UV irradiation, which can then form a covalent bond with nearby interacting proteins or nucleic acids. nih.gov This allows for the irreversible labeling and subsequent identification of the direct binding partners of this compound or its derivatives within the cell. nih.gov

"Clickable" Probes: The azide allows for the straightforward attachment of reporter tags such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or other functional moieties using copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.gov This enables a wide range of applications, from visualizing the subcellular localization of the compound to identifying its interacting proteins via affinity pull-down experiments. nih.gov

| Probe Type | Design Principle | Research Application | Reference |

|---|---|---|---|

| Photoaffinity Label | The azide group is photolyzed to a reactive nitrene, which covalently crosslinks to the target protein at the binding site. | Irreversible labeling and identification of direct cellular targets and binding sites. | nih.govnih.gov |

| Fluorescent Probe | A fluorescent dye is attached to the adenosine (B11128) scaffold via click chemistry. | Visualization of probe uptake, subcellular localization, and target engagement using microscopy techniques. | nih.gov |

| Biotinylated Affinity Probe | Biotin is conjugated to the scaffold via click chemistry. | Identification of binding partners through affinity purification (e.g., pull-down assays) followed by mass spectrometry. | nih.gov |

| Bifunctional Probe | Incorporates both a photo-reactive group and a reporter tag (e.g., biotin). | Covalent capture and subsequent purification of specific target proteins for identification and characterization. | nih.gov |

Exploration of Synergistic Effects with Other Research Compounds in Preclinical Models

A significant and largely unexplored area is the potential for this compound to act synergistically with other compounds. nih.gov Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. nih.gov Given that this compound modulates epigenetic pathways by disrupting methylation, it is a prime candidate for combination studies.

Future preclinical research could investigate synergistic combinations with:

Other Epigenetic Modifiers: Combining this compound with histone deacetylase (HDAC) inhibitors or other DNA methyltransferase (DNMT) inhibitors could lead to enhanced effects on gene expression and cellular differentiation. nih.gov

Chemotherapeutic Agents: Many cancers develop resistance to chemotherapy through epigenetic mechanisms. The use of this compound could potentially re-sensitize resistant cells to conventional anticancer drugs.

Targeted Therapies: Combining this compound with inhibitors of specific signaling pathways (e.g., kinase inhibitors) could create a multi-pronged approach to block cancer cell proliferation and survival.

The rationale for these combinations is based on targeting distinct but interconnected cellular processes, potentially leading to a more potent and durable biological response. mdpi.com

Advanced Structural Biology Studies on this compound-Target Interactions

A detailed, atomic-level understanding of how this compound interacts with its biological targets is crucial for designing next-generation analogs with improved potency and selectivity. Advanced structural biology techniques are essential for achieving this.

Future research should prioritize:

X-ray Crystallography: Obtaining high-resolution crystal structures of this compound in complex with its primary target, SAH hydrolase, from various species. This would reveal the precise binding mode and the key amino acid residues involved in the interaction.

Cryo-Electron Microscopy (Cryo-EM): For larger protein complexes that may be regulated by methylation and thus affected by this compound, cryo-EM can provide invaluable structural insights.

Computational Modeling and Docking Studies: In conjunction with experimental data, molecular modeling can be used to predict how modifications to the this compound scaffold might alter its binding affinity and selectivity. nih.gov These structure-based design approaches have proven effective in developing novel enzyme inhibitors. nih.gov

These studies will provide a structural blueprint for the rational design of new compounds with optimized interactions and desired pharmacological profiles.

Application in Emerging Areas of Chemical Biology (e.g., epigenetics, nucleic acid therapeutics beyond traditional approaches)

The unique properties of this compound position it for application in cutting-edge areas of chemical biology.

Epigenetics: Beyond its general role as a methylation inhibitor, this compound could be used as a tool to dissect specific epigenetic pathways. By developing analogs that might show differential effects on various classes of methyltransferases, researchers could gain a more nuanced understanding of epigenetic regulation. nih.govcambridgenetwork.co.uk

Nucleic Acid Therapeutics: The field of nucleic acid therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), relies heavily on chemical modifications to improve stability, delivery, and efficacy. astrazeneca.comnih.gov The this compound moiety could be incorporated into synthetic oligonucleotides as a versatile chemical handle. This would allow for the attachment of targeting ligands, delivery vehicles, or other functional molecules via click chemistry, creating novel therapeutic constructs. Furthermore, azido-modified nucleosides have been investigated as inhibitors of enzymes like telomerase, opening another potential therapeutic avenue. nih.gov

The application of this compound as a building block for more complex biological tools and therapeutic agents represents a promising frontier in chemical biology.

Q & A

Q. What synthetic methodologies are commonly employed for 5'-azido-5'-deoxyadenosine, and how are key reaction conditions optimized?

The synthesis of this compound derivatives typically involves nucleophilic substitution at the 5' position of adenosine. A validated approach (adapted for similar compounds like 5'-chloro-5'-deoxyadenosine) uses thionyl chloride (SOCl₂) and hexamethylphosphoramide (HMPA) under anhydrous, inert conditions (argon/nitrogen atmosphere) to replace the 5'-hydroxyl group with a leaving group, followed by azide substitution . Critical steps include:

- Rigorous drying of reagents/solvents to prevent hydrolysis.

- Monitoring reaction progress via TLC or HPLC to minimize by-products.

- Purification via column chromatography or recrystallization to isolate the azido product.

Q. Which analytical techniques are most effective for characterizing this compound?

Structural confirmation relies on ¹H/¹³C NMR for verifying the azido group’s integration and absence of hydroxyl signals. High-resolution mass spectrometry (HRMS) is essential for confirming molecular mass, while FT-IR can identify the characteristic N₃ stretch (~2100 cm⁻¹) . For purity assessment, reverse-phase HPLC with UV detection (260 nm for adenosine analogs) is recommended.

Q. How is the stability of this compound evaluated under physiological conditions?

Stability studies involve incubating the compound in buffers (pH 7.4) or cell culture media at 37°C, followed by periodic sampling and analysis via HPLC to monitor degradation. Parallel ATP bioluminescence assays (as described for related adenosine analogs) can assess metabolic stability by quantifying residual bioactive compound .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory effects of this compound on SAM-dependent methyltransferases?

The 5'-azido group mimics the 5'-thioether moiety of S-adenosylmethionine (SAM) , enabling competitive binding to methyltransferase active sites. Structural studies (e.g., X-ray crystallography) and enzyme kinetics assays (measuring Km/Vmax shifts) are critical for elucidating binding modes. Discrepancies in inhibition potency (IC₅₀) across studies may arise from variations in enzyme sources, assay buffer composition, or substrate concentrations .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

Key strategies include:

- Standardizing assay conditions (e.g., ATP/Mg²⁺ levels, pH).

- Validating compound purity via orthogonal methods (NMR, HRMS).

- Using isothermal titration calorimetry (ITC) to directly measure binding affinities, independent of enzymatic activity .

Q. What strategies enhance the cellular uptake of this compound in in vitro models?

Permeability assays (e.g., Caco-2 monolayers) can identify transport limitations. Modifications such as prodrug formulations (e.g., acetyl-protected analogs) or co-administration with P-glycoprotein inhibitors may improve bioavailability, as observed in studies with similar nucleoside analogs .

Methodological Considerations

Q. How should researchers design dose-response studies to evaluate this compound in cancer cell lines?

- Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture full dose-response curves.

- Include controls for cytotoxicity (e.g., ATP-based viability assays) and off-target effects (e.g., non-proliferating cells).

- Validate results across multiple cell lines to account for heterogeneity in nucleoside transporter expression .

Q. What precautions are necessary when handling this compound in the lab?

While specific safety data for this compound are limited, azides generally require:

- Storage in anhydrous, cool conditions to prevent decomposition.

- Use of blast shields and personal protective equipment (PPE) during synthesis due to potential explosivity.

- Disposal via specialized protocols for azide-containing waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。